molecular formula C9H12O5 B14246236 3-(1-Oxobut-2-en-2-yl)pentanedioic acid CAS No. 220007-88-5

3-(1-Oxobut-2-en-2-yl)pentanedioic acid

Cat. No.: B14246236
CAS No.: 220007-88-5
M. Wt: 200.19 g/mol
InChI Key: IVZLDVMNNVAWDA-UHFFFAOYSA-N
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Description

3-(1-Oxobut-2-en-2-yl)pentanedioic acid is an organic compound with the molecular formula C9H12O5 It is known for its unique structure, which includes a pentanedioic acid backbone with a 1-oxobut-2-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-oxobut-2-en-2-yl)pentanedioic acid typically involves the reaction of pentanedioic acid derivatives with appropriate aldehydes or ketones under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the pentanedioic acid derivative reacts with an aldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxobut-2-en-2-yl)pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halides, amines, and other nucleophiles

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

3-(1-Oxobut-2-en-2-yl)pentanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-oxobut-2-en-2-yl)pentanedioic acid involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Hydroxybut-2-en-2-yl)pentanedioic acid
  • 3-(1-Formylbut-2-en-2-yl)pentanedioic acid
  • 3-(1-Methylbut-2-en-2-yl)pentanedioic acid

Uniqueness

3-(1-Oxobut-2-en-2-yl)pentanedioic acid is unique due to its specific oxo group and the resulting reactivity

Properties

CAS No.

220007-88-5

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

3-(1-oxobut-2-en-2-yl)pentanedioic acid

InChI

InChI=1S/C9H12O5/c1-2-6(5-10)7(3-8(11)12)4-9(13)14/h2,5,7H,3-4H2,1H3,(H,11,12)(H,13,14)

InChI Key

IVZLDVMNNVAWDA-UHFFFAOYSA-N

Canonical SMILES

CC=C(C=O)C(CC(=O)O)CC(=O)O

Origin of Product

United States

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